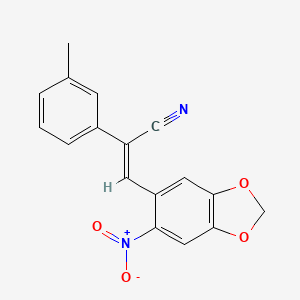![molecular formula C22H26N2O3 B5304237 butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate, also known as BMDA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate is able to detect ROS through a process known as oxidation-induced fluorescence (OIF). In the presence of ROS, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate undergoes a reaction that results in the formation of a fluorescent product. This fluorescence can then be detected and measured, providing information about the levels of ROS present in the cell.
Biochemical and Physiological Effects:
butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has been shown to have minimal toxicity and does not interfere with cellular processes. It has also been demonstrated to be membrane-permeable, allowing it to enter cells and detect ROS in various cellular compartments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate in lab experiments is its ability to detect ROS in real-time, providing researchers with a dynamic view of cellular processes. However, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has limitations in terms of its specificity, as it is not able to distinguish between different types of ROS. Additionally, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate requires specialized equipment and expertise for detection and analysis.
Orientations Futures
For butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate research include the development of more specific ROS probes, as well as the application of butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate in the study of disease processes and drug discovery. Additionally, research is needed to further understand the mechanisms of action of butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate and its potential applications in various scientific fields.
In conclusion, butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate is a synthetic compound that has shown promise in scientific research due to its ability to act as a fluorescent probe for the detection of ROS in living cells. While butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has limitations, it has potential applications in various scientific fields and is an area of active research.
Méthodes De Synthèse
Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate can be synthesized through a multi-step process involving the reaction of butyl acrylate with benzoyl chloride, followed by the reaction of the resulting product with 4-(dimethylamino)aniline. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has been utilized in various scientific research studies due to its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has also been used as a tool to study the mechanism of action of various enzymes and proteins, as well as to investigate the effects of ROS on cellular processes.
Propriétés
IUPAC Name |
butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-5-15-27-22(26)20(23-21(25)18-9-7-6-8-10-18)16-17-11-13-19(14-12-17)24(2)3/h6-14,16H,4-5,15H2,1-3H3,(H,23,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFQOXXUWMFLBP-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)

![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)